molecular formula C21H24N2O7 B138093 Furnidipine CAS No. 138661-03-7

Furnidipine

Cat. No. B138093
M. Wt: 416.4 g/mol
InChI Key: GGVUNNUOJDGCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furnidipine is a compound that has been shown to significantly reduce AoD and AF, exhibiting antiarrhythmic and cardioprotective effects at low doses in a rat model . It is used for research purposes and is not intended for human or veterinary therapeutic use .


Synthesis Analysis

The synthesis and pharmacological activities of the four stereoisomers of Furnidipine have been reported . The four isomers were synthesized by a modified Hantzsch synthesis by reaction of (-)- or (+)-tetrahydrofuran-2-ylmethyl 3-aminocrotonate and methyl 2- [ (2’-nitrophenyl)methylene]acetoacetate .


Molecular Structure Analysis

Furnidipine has a molecular formula of C21H24N2O7 . It has an average mass of 416.424 Da and a monoisotopic mass of 416.158356 Da . The molecule contains a total of 56 bond(s) including 32 non-H bond(s), 12 multiple bond(s), 8 rotatable bond(s), 6 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 ester(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 nitro group(s) (aromatic), 1 ether(s) (aliphatic) and 1 Oxolane(s) .

Scientific Research Applications

Antihypertensive Efficacy

Furnidipine is part of the class of drugs used for the treatment of hypertension. A meta-analytical approach assessing the efficacy of antihypertensive drugs, including calcium channel antagonists like Furnidipine, indicated a marked reduction in systolic blood pressure (SBP) and diastolic blood pressure (DBP) (Baguet et al., 2005). A subsequent updated meta-analysis extended this research to a wider range of drugs and supported the initial findings, highlighting the significant SBP reduction associated with drugs in this class (Baguet et al., 2007).

Renal Protection

Research has focused on the potential renal protective effects of antihypertensive treatments. Studies indicate that specific dihydropyridine calcium channel blockers, a group that includes Furnidipine, may offer renal protection by influencing afferent and efferent renal arterioles, similar to ACE inhibitors (Burnier, 2013).

Cardiovascular Implications

Calcium channel blockers like Furnidipine have been linked to cardiovascular benefits beyond blood pressure reduction. For instance, lercanidipine, a drug in the same class, has been noted for its potential antiatherogenic properties and protection against end-organ damage (McClellan & Jarvis, 2000). Another study highlights the cardiovascular safety of lercanidipine, underscoring its tolerability and effectiveness in patients with angina, suggesting similar benefits could be explored for Furnidipine (Specchia et al., 2001).

Organoprotective Properties

Furnidipine, as part of the dihydropyridine calcium antagonist class, is associated with several organoprotective properties. Studies suggest that treatment with these drugs can lead to nephroprotection, reduction of left ventricular hypertrophy, and improvement in the elastic properties of blood vessels (Minushkina & Iosava, 2012).

properties

IUPAC Name

3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7/c1-12-17(20(24)28-3)19(15-8-4-5-9-16(15)23(26)27)18(13(2)22-12)21(25)30-11-14-7-6-10-29-14/h4-5,8-9,14,19,22H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVUNNUOJDGCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930180
Record name Methyl (oxolan-2-yl)methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furnidipine

CAS RN

138661-03-7
Record name Furnidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138661-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furnidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138661037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (oxolan-2-yl)methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURNIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ6J4424XT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
R Alajarin, JJ Vaquero, J Alvarez-Builla… - Journal of medicinal …, 1995 - ACS Publications
… After intravenous and oral routes, furnidipine was effective in protecting … , furnidipine decreased mortality and substantially reduced the infarct size. One of the major effects of furnidipine …
Number of citations: 40 pubs.acs.org
TF Krzemiński, D Hudziak, AW Sielańczyk, M Porc… - Vascular …, 2008 - Elsevier
… infusion of parent drug, furnidipine, with its two active … Furthermore, furnidipine significantly reduced AoD and AF in … furnidipine possess a beneficial influence. The distinct flow …
Number of citations: 11 www.sciencedirect.com
TF Krzemiński, J Grzyb, MP Porc… - European journal of …, 2006 - Elsevier
… protective effects of furnidipine on creatine kinase … furnidipine for preventing re-perfusion triggered lethal arrhythmias. Efforts to evaluate therapeutic potential of low dose furnidipine …
Number of citations: 15 www.sciencedirect.com
LJ Núñez‐Vergara, C Sunkel… - Journal of …, 1994 - Wiley Online Library
… , spectroscopic, and chromatographic study about Furnidipine has recently been reported by us.15 In this paper the photostability of the new 1 ,Cdihydropyridine, furnidipine (Scheme l), …
Number of citations: 32 onlinelibrary.wiley.com
C Yanez, R Salazar, LJ Núñez-Vergara… - … of pharmaceutical and …, 2004 - Elsevier
… formation of 1:1 stoichiometric inclusion complex of furnidipine with β-CyD. Based on the … furnidipine with β-CyD was proved to increase more than three times the solubility of furnidipine…
Number of citations: 46 www.sciencedirect.com
TF Krzeminski, K Mitrega, B Varghese… - Journal of …, 2011 - journals.lww.com
Dihydropyridines are known not only to have antiarrhythmic effects but also to exert a significant cardiac depressive influence. We previously showed that M-2, an active and final …
Number of citations: 8 journals.lww.com
R Alajarin, J Alvarez-Builla, JJ Vaquero, C Sunkel… - Tetrahedron …, 1993 - Elsevier
The four stereoisomers of methyl tetrahydrofuran-2-ylmethyl 2,6-dimethyl-4-(o-nitrophenyl)-1,4-dihydro-pyridine-3,5-dicarboxilate (furnidipine), have been synthesized and separated by …
Number of citations: 15 www.sciencedirect.com
MG López, M Villarroya, B Lara, RM Sierra, A Albillos… - FEBS letters, 1994 - Elsevier
… We were surprised to observe that the combination of CTx-MVIIC plus furnidipine, a novel DHP blocking L-type Ca*+ channels in chromaffin cells [5,6], but not of furnidipine plus Aga-…
Number of citations: 137 www.sciencedirect.com
R Maroto, MT de la Fuente, P Zapater, F Abad… - Brain research, 1996 - Elsevier
… GIVA (IVA) of P-type Ca 2+ channels, or by furnidipine of L-type Ca 2+ channels did not afford … Furnidipine further enhanced the cytoprotecting effects of MVIIC. MVIIC but not fumidipine, …
Number of citations: 22 www.sciencedirect.com
F Santana, P Michelena, R Jaén, AG García… - Naunyn-Schmiedeberg's …, 1999 - Springer
… Furnidipine concentration used in the present study was chosen from concentration-effect curves carried out in our laboratory in perfused rat adrenals; furnidipine potency as an L-type …
Number of citations: 25 link.springer.com

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